molecular formula C11H10S B14644545 7,8-Dihydro-6H-indeno[4,5-b]thiophene CAS No. 55119-21-6

7,8-Dihydro-6H-indeno[4,5-b]thiophene

Cat. No.: B14644545
CAS No.: 55119-21-6
M. Wt: 174.26 g/mol
InChI Key: YLFQDPFAMGBZJV-UHFFFAOYSA-N
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Description

7,8-Dihydro-6H-indeno[4,5-b]thiophene is a fused polycyclic heteroaromatic compound consisting of a benzene ring fused with a thiophene ring in a specific bicyclic arrangement. The [4,5-b] fusion pattern distinguishes it from other indenothiophene isomers, such as those fused at [1,2-b] or [1,2-c] positions. This structural motif confers unique electronic and steric properties, making it relevant in materials science, particularly in organic electronics and photovoltaics, where conjugated systems are critical for charge transport .

Properties

CAS No.

55119-21-6

Molecular Formula

C11H10S

Molecular Weight

174.26 g/mol

IUPAC Name

7,8-dihydro-6H-cyclopenta[g][1]benzothiole

InChI

InChI=1S/C11H10S/c1-2-8-4-5-9-6-7-12-11(9)10(8)3-1/h4-7H,1-3H2

InChI Key

YLFQDPFAMGBZJV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C3=C(C=C2)C=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dihydro-6H-indeno[4,5-b]thiophene typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-hydroxyindanone derivatives with sulfur sources under specific conditions . Another approach includes the use of palladium-catalyzed reactions to form the thiophene ring .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

7,8-Dihydro-6H-indeno[4,5-b]thiophene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen functionalities into the molecule.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace hydrogen atoms with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Potential Applications

7,8-Dihydro-6H-indeno[4,5-b]thiophene has potential applications across various fields.

Organic Electronics
Due to its unique electronic properties, this compound is potentially useful in organic electronics.

Synthesis of Derivatives
The specific products formed during reactions with this compound depend on the reagents and conditions used, allowing for the synthesis of a range of derivatives from the base compound.

Interaction Studies
Interaction studies suggest that compounds with structures similar to this compound can interact with enzymes and receptors involved in critical biological processes. Understanding these interactions is crucial for elucidating the compound's potential therapeutic roles and mechanisms of action.

Analogs of this compound

Several compounds share structural similarities with this compound.

Compound NameStructural FeaturesUnique Aspects
6-Oxo-7-substituted-6H-indeno[5,4-b]thiophene-2-carboxylic acidContains a similar fused ring system but varies in substituentsMay exhibit different reactivity due to substituent effects
BenzothiopheneA simpler fused ring structure containing sulfurLacks the indene component; used widely in organic synthesis
Thiophene-2-carboxylic acid derivativesContains a thiophene ring with a carboxylic acid groupFocuses more on thiophene chemistry than on indene fusion

The uniqueness of this compound lies in its specific combination of indene and thiophene rings, which imparts distinct chemical and physical properties not found in its analogs. This structural feature enhances its utility across various applications in organic chemistry and materials science.

Synthesis of Indeno-1,2,4-triazolo[1,5-a]pyrimidine Derivatives

7,12-dihydro-6H-indeno[1,2,4]triazolo[1,5-a]pyrimidine-6- derivatives can be synthesized using a palladium complex with a thiophene-carboimine ligand, supported on FSM-16 as a mesoporous silica support . The FSM-16-based catalyst, also known as FSM-16@Imine-Thiophen/Pd, is used in the multi-component reactions of indan-1,3-dione, aromatic aldehydes, and 3-amino-1H-1,2,4-triazole to produce indeno-1,2,4-triazolo[1,5-a]pyrimidine derivatives .

Other Applications

Mechanism of Action

The mechanism of action of 7,8-Dihydro-6H-indeno[4,5-b]thiophene involves its interaction with specific molecular targets and pathways. For example, its biological activities may be mediated through interactions with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Reactivity Differences in Indenothiophene Isomers

Indenothiophene derivatives vary significantly based on the fusion pattern of the thiophene and benzene rings. For instance:

  • 4H-Indeno[1,2-b]thiophene: This isomer undergoes exclusive carboxylation at the 4-position when metalated with n-butyllithium and treated with dry ice, due to the electronic directing effects of the fused rings .
  • 8H-Indeno[1,2-c]thiophene: Metalation of this isomer leads to carboxylation at three distinct positions (1-, 3-, and 8-positions), highlighting the influence of ring fusion on regioselectivity .

Key Insight : The mode of ring fusion dictates both electronic properties and reaction pathways, making positional isomers chemically distinct despite shared molecular frameworks .

Substituent Effects on Electronic Properties

Functionalization of indenothiophenes with electron-withdrawing or donating groups dramatically alters their optoelectronic behavior:

  • Fluorinated Derivatives: Compounds like 4,4,5,5,6,6-hexafluoro-5,6,9a,9b-tetrahydro-9a,9b-dimethyl-4H-indeno[5,4-b:6,7-b']dithiophene-2,8-dicarboxylic acid (C₁₇H₁₀F₆O₄S₂) exhibit enhanced electron affinity due to fluorine's electronegativity, improving stability and charge transport in organic semiconductors .
  • Donor-Acceptor Systems: Derivatives functionalized with diphenylamino groups (e.g., 4-(diphenylamino)phenyl-substituted indenothiophenes) demonstrate strong light absorption and charge separation, critical for solar cell applications .

Comparison Table :

Compound Substituents Molecular Weight (g/mol) Key Property
7,8-Dihydro-6H-indeno[4,5-b]thiophene None (parent structure) ~190 (estimated) Baseline conjugation
Fluorinated Indenothiophene 6 F atoms, 2 COOH groups 456.38 High electron affinity
Diphenylamino-Substituted Derivative Diphenylamino, hexyl chains ~600 (estimated) Enhanced light absorption

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : Proton peaks in the aromatic region (δ 7.3–7.5 ppm) distinguish thiophene ring protons, while aliphatic protons from substituents (e.g., hexyl chains) appear at δ 0.9–1.9 ppm . Integration ratios validate substitution patterns.
  • Infrared (IR) Spectroscopy : Stretching vibrations for C–S bonds (600–800 cm⁻¹) and carbonyl groups (if present, ~1700 cm⁻¹) confirm functionalization .
  • Theoretical Validation : Density functional theory (DFT) calculations predict vibrational frequencies and heat capacities, which align with experimental data (e.g., entropy (S°) and Cp° for thiophene derivatives) .

How do structural modifications (e.g., bridging units or substituents) influence the optoelectronic properties of indenothiophene-based materials?

Q. Advanced Research Focus

  • Donor–Acceptor (D–A) Polymers : Replacing benzene with thiophene bridging units in conjugated polymers expands HOMO orbital distribution, enhancing carrier mobility. For example, ThDBD–CPP exhibits a 1.5× higher hydrogen evolution reaction (HER) rate than PhDBD–CPP due to increased dipole moments .
  • Substituent Effects : Electron-withdrawing groups (e.g., cyano, fluoro) lower LUMO levels, improving electron transport. Computational studies show sulfur-containing substituents enhance delocalization in benzo[1,2-b:4,5-b′]dithiophene derivatives .
  • Methodology : Cyclic voltammetry and UV-vis spectroscopy quantify HOMO/LUMO gaps, while time-resolved photoluminescence assesses carrier lifetimes .

What computational methods are used to predict electron transport properties in indenothiophene derivatives?

Q. Advanced Research Focus

  • DFT Calculations : Optimize molecular geometry and compute frontier orbitals. For example, sulfur atoms in thiophene-COFs are identified as ORR active sites via DFT .
  • Marcus Theory : Models charge transfer rates using reorganization energies (λ) and electronic coupling constants (V), derived from HOMO/LUMO energies .
  • Thermodynamic Data : Entropy (ΔrS° ≈ 75 J/mol·K) and enthalpy (ΔrH° ≈ 33 kJ/mol) for thiophene clustering reactions validate theoretical models .

How can researchers resolve contradictory data in reaction pathways or regioselectivity during functionalization?

Q. Advanced Research Focus

  • Isotopic Labeling : Track carboxylation regioselectivity (e.g., 8H-indeno[1,2-c]thiophene yields three carboxylic acid isomers, attributed to ring fusion geometry) .
  • Computational Validation : Compare calculated activation energies for competing pathways. For example, DFT can predict preferential metalation sites in fused-ring systems .
  • Controlled Experiments : Vary reaction conditions (e.g., temperature, stoichiometry) to isolate intermediates via quenching or trapping .

What role does this compound play in photocatalytic or electrocatalytic applications?

Q. Advanced Research Focus

  • Photocatalysis : Thiophene-based conjugated porous polymers (CPPs) exhibit enhanced HER activity due to broad light absorption (300–800 nm) and efficient charge separation .
  • Electrocatalysis : Thiophene-COFs with sulfur active sites show ORR activity comparable to Pt/C in alkaline media, with DFT confirming sulfur’s role in O₂ adsorption .
  • Methodology : Linear sweep voltammetry (LSV) and Tafel plots quantify catalytic efficiency, while in-situ FTIR monitors intermediate species .

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